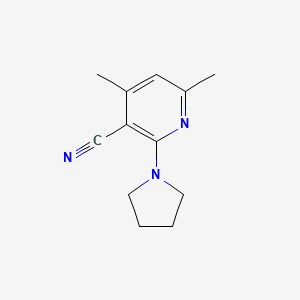

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

CAS No.: 693254-24-9

Cat. No.: VC2325232

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 693254-24-9 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H15N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |

| Standard InChI Key | AZAOVFIBBQKZDL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C#N)N2CCCC2)C |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)N2CCCC2)C |

Introduction

Chemical Structure and Properties

4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile belongs to the class of nicotinonitriles, which are characterized by a pyridine ring with a nitrile functional group. The compound's unique structural configuration contributes to its specific biological activities and pharmaceutical potential.

Physical and Chemical Characteristics

The compound is identified by CAS number 693254-24-9 and has been cataloged in chemical databases including PubChem with the identifier 892982 . Its molecular structure incorporates several key functional groups that contribute to its chemical behavior and biological activity.

Table 1: Basic Chemical Properties of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

Nomenclature and Synonyms

The compound is known by several alternative names in scientific literature and chemical databases:

-

4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile

-

4,6-Dimethyl-2-pyrrolidin-1-ylnicotinonitrile

-

3-Cyano-4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine

-

4,6-dimethyl-2-pyrrolidinylpyridine-3-carbonitrile

Synthesis and Preparation

The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile requires specialized chemical procedures to ensure optimal yield and purity.

Reaction Conditions

Optimal synthesis conditions typically require:

-

Controlled temperature ranges

-

Appropriate solvent systems

-

Catalyst selection

-

Precise reaction timing

-

Purification methods including recrystallization or chromatography

Pharmacological Effects

Preliminary research indicates that 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile exhibits multiple biologically significant activities.

Anti-inflammatory Properties

The compound has demonstrated promising anti-inflammatory activity in preliminary studies. While the exact mechanisms require further investigation, this property suggests potential applications in treating inflammatory conditions.

Neuroprotective Effects

Research indicates that 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile possesses neuroprotective properties that could be valuable in addressing neurological disorders. These effects may be related to its interaction with neuronal signaling pathways and neurotransmitter systems.

Table 2: Observed Pharmacological Effects of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile

| Pharmacological Effect | Description | Potential Applications | Source |

|---|---|---|---|

| Anti-inflammatory | Significant activity as an anti-inflammatory agent | Inflammatory disorders, pain management | |

| Neuroprotective | Protection of neuronal cells from damage | Neurodegenerative diseases, stroke | |

| Receptor Modulation | Interaction with nicotinic acetylcholine receptors | Neurological disorders, cognitive enhancement |

Interaction with Biological Targets

The biological activity of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is largely attributed to its interactions with specific cellular receptors and molecular pathways.

Nicotinic Acetylcholine Receptors

The compound's structural similarity to nicotine facilitates interaction with nicotinic acetylcholine receptors (nAChRs). This interaction represents a key mechanism through which the compound may exert its pharmacological effects, particularly its neuroprotective properties.

nAChRs play critical roles in:

-

Neurotransmitter release

-

Neuronal excitability

-

Synaptic plasticity

-

Cognitive function

Neurotransmitter Systems

Research suggests that 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile can influence neurotransmitter systems through its interaction with nAChRs and potentially other molecular targets. These effects may contribute to its neuroprotective properties by modulating excitotoxicity, oxidative stress, and inflammatory responses in neuronal tissues.

Comparison with Similar Compounds

The unique substitution pattern of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile distinguishes it from related nicotinonitrile derivatives.

Structural Comparisons

When compared to similar compounds such as 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile (CAS: 861207-98-9) and 4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile (CAS: 338412-19-4), 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile presents a unique structural profile.

The specific positioning of the methyl groups at positions 4 and 6, combined with the pyrrolidine moiety rather than a simple pyrrole ring, creates a distinct molecular architecture that affects receptor binding and biological activity.

Functional Differences

The functional differences between 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile and related compounds include:

-

Enhanced interaction with biological targets

-

Specific receptor binding profiles

-

Unique pharmacological activity patterns

-

Different pharmacokinetic properties

Research Applications

The properties of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile make it valuable for various research applications.

Pharmaceutical Development

The compound holds potential as a lead structure in pharmaceutical development, particularly for:

-

Anti-inflammatory agents

-

Neuroprotective drugs

-

Modulators of nicotinic acetylcholine receptors

-

Novel therapeutics for neurological disorders

Neuroscience Research

In neuroscience research, the compound offers utility for:

-

Studying nicotinic acetylcholine receptor function

-

Investigating neuroprotective mechanisms

-

Examining neuroinflammatory processes

-

Developing models of receptor-ligand interactions

Experimental Data

While comprehensive experimental data on 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile remains limited in the current literature, preliminary findings suggest promising research directions.

Spectroscopic Data

Spectroscopic analysis of the compound typically reveals:

-

Characteristic IR absorption bands for the nitrile group, pyridine ring, and pyrrolidine moiety

-

Distinct NMR signals for the methyl groups at positions 4 and 6

-

Mass spectrometry fragmentation patterns consistent with its molecular structure

Biological Assay Results

Initial biological testing indicates:

-

Significant anti-inflammatory activity in cellular models

-

Neuroprotective effects in preliminary neuronal assays

-

Receptor binding affinity for nicotinic acetylcholine receptors

Future Research Directions

Research on 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is still in relatively early stages, with several promising avenues for future investigation.

Mechanism of Action Studies

Detailed studies are needed to elucidate:

-

Precise molecular mechanisms of anti-inflammatory activity

-

Specific neuroprotective pathways

-

Complete receptor binding profile

-

Structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume